

Spectroscopic Profile of tert-Butyl 3,5-dinitrobenzoate: A Technical Guide

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Compound of Interest

Compound Name: tert-Butyl 3,5-dinitrobenzoate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for **tert-Butyl 3,5-dinitrobenzoate**, a compound of interest in organic synthesis and medicinal chemistry. Due to the limited availability of experimentally derived spectra in public databases, this document presents predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) data based on the analysis of its constituent functional groups. The methodologies described herein represent standard protocols for the acquisition of such spectroscopic data.

Predicted Spectroscopic Data

The following tables summarize the anticipated quantitative data for the ¹H NMR, ¹³C NMR, and IR spectra of **tert-Butyl 3,5-dinitrobenzoate**. These predictions are derived from established chemical shift and absorption frequency ranges for analogous molecular structures.

Table 1: Predicted ¹H NMR Spectroscopic Data for tert-Butyl 3,5-dinitrobenzoate

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~9.1 - 9.3	Triplet (t)	1H	H-4 (Aromatic)
~8.9 - 9.1	Doublet (d)	2H	H-2, H-6 (Aromatic)
~1.6	Singlet (s)	9Н	-C(CH₃)₃ (tert-Butyl)



Table 2: Predicted ¹³C NMR Spectroscopic Data for tert-Butyl 3,5-dinitrobenzoate

Chemical Shift (δ) (ppm)	Assignment	
~162 - 164	C=O (Ester Carbonyl)	
~148	C-3, C-5 (Aromatic, C-NO ₂)	
~133 - 135	C-1 (Aromatic, C-COO)	
~128 - 130	C-4 (Aromatic)	
~120 - 122	C-2, C-6 (Aromatic)	
~83 - 85	-C(CH₃)₃ (Quaternary Carbon)	
~28	-C(CH₃)₃ (Methyl Carbons)	

Table 3: Predicted IR Absorption Frequencies for tert-Butyl 3,5-dinitrobenzoate

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100 - 3050	Medium	Aromatic C-H Stretch
~2980 - 2950	Medium	Aliphatic C-H Stretch (tert- Butyl)
~1730 - 1715	Strong	C=O Stretch (Ester)
~1600, ~1475	Medium-Weak	Aromatic C=C Bending
~1550, ~1350	Strong	Asymmetric and Symmetric N=O Stretch (Nitro group)
~1300 - 1250	Strong	C-O Stretch (Ester)
~900 - 690	Strong	Aromatic C-H Bending (Out-of- plane)

Experimental Protocols



The following sections detail the standard methodologies for obtaining the NMR and IR spectra of organic compounds like **tert-Butyl 3,5-dinitrobenzoate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Approximately 5-10 mg of the solid sample of tert-Butyl 3,5-dinitrobenzoate is accurately weighed.
- The sample is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
- The solution is transferred to a standard 5 mm NMR tube.

¹H NMR Acquisition:

- Instrument: A 300 MHz or higher field NMR spectrometer.
- · Parameters:
 - Number of scans: 16-32
 - Relaxation delay: 1-2 seconds
 - Pulse width: 30-45 degrees
 - Acquisition time: 2-4 seconds
 - Spectral width: 0-12 ppm
- Referencing: The chemical shifts are referenced to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

¹³C NMR Acquisition:

- Instrument: A 75 MHz or higher field NMR spectrometer.
- · Parameters:



Number of scans: 1024-4096 (or more, depending on sample concentration)

Relaxation delay: 2-5 seconds

Pulse width: 30-45 degrees

Acquisition time: 1-2 seconds

Spectral width: 0-200 ppm

Decoupling: Proton broadband decoupling is applied during acquisition.

Referencing: The chemical shifts are referenced to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

• A small amount of the solid sample is placed directly onto the ATR crystal.

Pressure is applied to ensure good contact between the sample and the crystal.

IR Spectrum Acquisition:

 Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with a diamond or germanium ATR accessory.

Parameters:

Spectral range: 4000-400 cm⁻¹

Resolution: 4 cm⁻¹

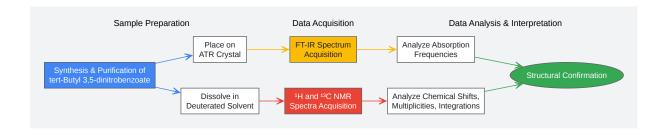
Number of scans: 16-32

 Background: A background spectrum of the clean, empty ATR crystal is recorded prior to sample analysis and automatically subtracted from the sample spectrum.



Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for obtaining and interpreting spectroscopic data for an organic compound.



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Spectroscopic analysis workflow.

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